molecular formula C18H22N2O2S2 B2503925 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea CAS No. 2415564-33-7

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea

Cat. No.: B2503925
CAS No.: 2415564-33-7
M. Wt: 362.51
InChI Key: NGLGIYUJYFYZCZ-UHFFFAOYSA-N
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Description

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a unique combination of a dithiepan ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.

    Reduction: The urea linkage can be reduced to form an amine.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(phenyl)methyl]urea: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(benzyl)methyl]urea: Similar structure but with a benzyl group instead of a naphthalene moiety.

Uniqueness

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea is unique due to the presence of both a dithiepan ring and a naphthalene moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c21-17(20-11-18(22)12-23-8-9-24-13-18)19-10-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,22H,8-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLGIYUJYFYZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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